4-Aminofuro[3,2-d]pyrimidine-7-carboxylic acid
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Overview
Description
4-Aminofuro[3,2-d]pyrimidine-7-carboxylic acid is a heterocyclic compound that features a fused pyrimidine and furan ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminofuro[3,2-d]pyrimidine-7-carboxylic acid typically involves the Dimroth rearrangement, which is a process that rearranges heterocyclic compounds through ring opening and closure . This rearrangement can be catalyzed by acids or bases and is often accelerated by heat or light .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, including the use of microwave irradiation to enhance reaction efficiency, are applicable .
Chemical Reactions Analysis
Types of Reactions: 4-Aminofuro[3,2-d]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are facilitated by the presence of electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic, alkaline, or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-Aminofuro[3,2-d]pyrimidine-7-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Aminofuro[3,2-d]pyrimidine-7-carboxylic acid involves its interaction with molecular targets such as protein kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling pathways that regulate cell growth and differentiation . This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing substrate access .
Comparison with Similar Compounds
Furo[2,3-d]pyrimidine: Another fused pyrimidine compound with similar structural features.
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activity through protein kinase inhibition.
Pyrido[2,3-d]pyrimidine: Exhibits diverse biological activities, including antimicrobial and anti-inflammatory effects.
Uniqueness: 4-Aminofuro[3,2-d]pyrimidine-7-carboxylic acid is unique due to its specific fusion of furan and pyrimidine rings, which imparts distinct electronic properties and reactivity patterns . This uniqueness makes it a valuable compound for targeted drug design and materials science applications .
Biological Activity
4-Aminofuro[3,2-d]pyrimidine-7-carboxylic acid is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The structure of this compound includes a furo-pyrimidine framework, which is known for its diverse biological properties. The presence of amino and carboxylic acid functional groups contributes to its reactivity and interaction with biological targets.
Antitumor Activity
Research indicates that compounds related to this compound exhibit significant antitumor properties. For instance, derivatives of pyrrolo[2,3-d]pyrimidines have been identified as selective inhibitors of protein kinase B (Akt), which is frequently overexpressed in various cancers. These inhibitors can modulate key signaling pathways involved in cell proliferation and survival, making them promising candidates for cancer treatment .
Enzyme Inhibition
The compound has shown potential as an inhibitor of angiotensin-converting enzyme (ACE), which plays a crucial role in hypertension and cardiovascular diseases. Studies demonstrate that related pyrimidine derivatives exhibit inhibitory activity against ACE, suggesting that this compound may share similar properties .
Case Studies
- Inhibition of PKB : A study on modified pyrimidine derivatives demonstrated that certain analogs could inhibit PKB with high selectivity. These compounds were effective in reducing tumor growth in xenograft models .
- Antihypertensive Properties : Research involving 6-oxohexahydropyrimidine derivatives highlighted their potential as antihypertensive agents due to their ACE inhibitory activity. This suggests that this compound may also contribute to lowering blood pressure through similar mechanisms .
Data Tables
Activity | Compound | IC50 (nM) | Notes |
---|---|---|---|
PKB Inhibition | This compound | TBD | Selective inhibitor of PKB |
ACE Inhibition | Related pyrimidine derivatives | TBD | Potential antihypertensive effects |
Antitumor Activity | Pyrrolo[2,3-d]pyrimidines | TBD | Effective in reducing tumor growth |
Properties
Molecular Formula |
C7H5N3O3 |
---|---|
Molecular Weight |
179.13 g/mol |
IUPAC Name |
4-aminofuro[3,2-d]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C7H5N3O3/c8-6-5-4(9-2-10-6)3(1-13-5)7(11)12/h1-2H,(H,11,12)(H2,8,9,10) |
InChI Key |
BFPJROWRAOXDIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(O1)C(=NC=N2)N)C(=O)O |
Origin of Product |
United States |
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